N,N'-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide)
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Overview
Description
N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) is a chemical compound with the molecular formula C16H30N2O2. It is characterized by the presence of a cyclohexane ring bonded to two amide groups, each containing a 2,2-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) typically involves the reaction of 1,4-cyclohexanediamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) can undergo various chemical reactions, including:
Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Yields 1,4-cyclohexanediamine and 2,2-dimethylpropanoic acid.
Reduction: Produces 1,4-cyclohexanediamine.
Substitution: Results in the formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, altering their activity. In drug delivery, it can encapsulate therapeutic agents, protecting them from degradation and facilitating their release at the target site .
Comparison with Similar Compounds
Similar Compounds
N,N’-1,4-Cyclohexanediylbis(2-ethylhexanamide): Similar structure but with ethylhexanamide groups instead of dimethylpropanamide.
N,N’-1,4-Cyclohexanediylbis(methylene)bis(2-aziridinylacetamide): Contains aziridinylacetamide groups, differing in both structure and reactivity.
Uniqueness
N,N’-1,4-Cyclohexanediylbis(2,2-dimethylpropanamide) is unique due to its specific combination of cyclohexane and dimethylpropanamide groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C16H30N2O2 |
---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
N-[4-(2,2-dimethylpropanoylamino)cyclohexyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)13(19)17-11-7-9-12(10-8-11)18-14(20)16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20) |
InChI Key |
GTXXRSPBZOVKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(CC1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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